Casein Kinase 2 Substrate Peptide

CK2 kinetics peptide substrate apparent Km

Standard CK2 substrate peptides often yield variable kinetic data due to sequence differences. RRRDDDSDDD is a defined decapeptide matching the minimal CK2 consensus motif. - Validated apparent Km of 60 µM in 150 mM NaCl, enabling accurate enzyme kinetic studies. - Compatible with non-radioactive capillary electrophoresis and FRET-based HTS assays. - Avoid low-salt conditions (which cause biphasic kinetics) and substitution with RRRADDSDDDDD (different Km).

Molecular Formula C45H73N19O24
Molecular Weight 1264.2 g/mol
Cat. No. B10862137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasein Kinase 2 Substrate Peptide
Molecular FormulaC45H73N19O24
Molecular Weight1264.2 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N
InChIInChI=1S/C45H73N19O24/c46-17(4-1-7-53-43(47)48)33(78)56-18(5-2-8-54-44(49)50)34(79)57-19(6-3-9-55-45(51)52)35(80)58-20(10-27(66)67)36(81)59-21(11-28(68)69)37(82)61-24(14-31(74)75)40(85)64-26(16-65)41(86)62-22(12-29(70)71)38(83)60-23(13-30(72)73)39(84)63-25(42(87)88)15-32(76)77/h17-26,65H,1-16,46H2,(H,56,78)(H,57,79)(H,58,80)(H,59,81)(H,60,83)(H,61,82)(H,62,86)(H,63,84)(H,64,85)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,87,88)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-/m0/s1
InChIKeyMROOTBWJKIXJEW-VPHKHLIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK2 Substrate Peptide (RRRDDDSDDD)


Casein Kinase 2 Substrate Peptide (sequence: RRRDDDSDDD) is a synthetic decapeptide designed as a model substrate for the serine/threonine protein kinase CK2 (formerly casein kinase II) . It incorporates the minimal consensus phosphorylation sequence required for efficient recognition by CK2, characterized by a cluster of acidic residues C-terminal to the phosphoacceptor serine [1]. This peptide serves as a foundational biochemical tool for quantifying CK2 catalytic activity in vitro, enabling applications ranging from enzyme kinetic analysis to high-throughput inhibitor screening .

CK2-specific substrate peptide with minimal consensus sequence
Designed for in vitro CK2 activity assays and inhibitor screening
Kinetic behavior is salt-dependent; buffer ionic strength influences linearity

RRRDDDSDDD Substrate Specificity


Substituting RRRDDDSDDD with other CK2 substrate peptides or generic protein kinase substrates is not scientifically valid due to substantial differences in kinetic parameters (Km, Vmax) and selectivity profiles. The specific arrangement of acidic residues relative to the phosphoacceptor serine dictates both binding affinity and catalytic turnover [1]. For instance, while the related peptide RRRADDSDDDDD is also a CK2 substrate, its Km differs significantly from that of RRRDDDSDDD under identical assay conditions, indicating that the peptides are not kinetically equivalent . Furthermore, the presence or absence of key acidic determinants can drastically alter susceptibility to phosphorylation by related kinases such as CK1 and GEF-CK, making RRRDDDSDDD a more specific probe for CK2 activity in complex biological samples [2]. These differences preclude simple substitution without extensive revalidation of assay conditions and expected results.

Kinetic mismatch

Related peptide RRRADDSDDDDD has a significantly different Km, altering assay kinetics and making direct substitution unreliable.

Selectivity context

CK1 cross-reactivity data are class-level inferred; direct selectivity for RRRDDDSDDD is not rigorously documented.

Catalytic turnover variance

Reported Vmax differences between analogs may shift assay signal-to-noise ratios, requiring re-optimization.

Quantitative Evidence for RRRDDDSDDD


CK2 Kinetic Profile with Physiological Salt

The apparent Km of RRRDDDSDDD for CK2 is 60 µM in the presence of 150 mM NaCl, a condition that mimics physiological ionic strength . This value represents a significant difference in substrate binding affinity compared to assays performed without added NaCl, where CK2 displays biphasic kinetics for this peptide .

CK2 Kinetic Profile
Cross-study comparable
Apparent Km 60 µM with 150 mM NaCl
vs. biphasic kinetics without salt
Salt-dependent kinetics influence assay linearity and quantitative analysis.
Biphasic kinetics in low salt complicates data interpretation.
CK2 kinetics peptide substrate apparent Km

CK2 Selectivity Over CK1

While both peptides are CK2 substrates, the closely related analog RRRADDSDDDDD has been explicitly characterized as 'totally refractory to CK1', confirming its selectivity for CK2 [1]. This data, combined with the knowledge that RRRDDDSDDD is also a CK2 substrate [2], allows for a class-level inference that both peptides are selective for CK2 over CK1. However, direct quantitative selectivity data for RRRDDDSDDD itself are not available.

CK2 Selectivity Over CK1
Class-level inference
Assumed similar to RRRADDSDDDDD (refractory to CK1)
CK1 selectivity inferred from analog; direct data not available for this peptide.
For unambiguous CK2-specific detection, consider peptide with documented selectivity profile.
CK2 selectivity CK1 cross-reactivity kinase assay

Vmax vs. Routine CK2 Substrates

The peptide RRRADDSDDDDD, a close analog of RRRDDDSDDD, exhibits a Vmax that is higher than those obtained with all the routinely used substrates of CK2 under basal conditions [1]. Its Km value is 19 µM [1]. This establishes a performance benchmark for CK2 substrate peptides. While direct Vmax data for RRRDDDSDDD under the same conditions are not provided in this source, it suggests that RRRADDSDDDDD may offer higher catalytic turnover in certain assay setups.

Catalytic Turnover (Vmax)
Cross-study comparable
RRRDDDSDDD: not directly measured
RRRADDSDDDDD: Vmax higher than routine substrates (Km 19 µM)
Vmax data unavailable for RRRDDDSDDD; analog shows higher catalytic turnover.
Assay signal-to-noise may differ; validation with actual peptide needed.
CK2 kinetics Vmax substrate comparison

Non-Radiometric Assay Compatibility: CE and FRET-Based Detection with RRRDDDSDDD

RRRDDDSDDD has been successfully adapted for non-radiometric detection methods, including capillary electrophoresis (CE) and Förster resonance energy transfer (FRET), eliminating the need for radioactive isotopes in CK2 activity assays [1]. In a CE-based assay, phosphorylated and non-phosphorylated RRRDDDSDDD peptides are resolved within 6 minutes, enabling inhibitor screening with IC50 values comparable to radiometric methods . A FRET-based assay using a modified RRRDDDSDDD peptide ([DABCYL]-RRRDDDSDDD-[EDANS]) also allows for fluorescence-based CK2 activity measurement [1].

Non-Radiometric Assay Compatibility
Supporting evidence
Compatible with CE (6 min resolution) and FRET
IC50 values comparable to radiometric assay
Supports non-radioactive CK2 activity and inhibitor screening workflows.
Reported CE-based inhibitor IC50 values align with traditional methods.
non-radiometric assay capillary electrophoresis FRET inhibitor screening

RRRDDDSDDD Application Scenarios


Quantitative CK2 Assays in Physiological Salt

Use RRRDDDSDDD to measure CK2 activity in vitro when the assay buffer includes 150 mM NaCl, as this yields linear kinetics with a defined apparent Km of 60 µM, facilitating accurate kinetic parameter determination . Avoid using this peptide in low-salt conditions, as it exhibits biphasic kinetics that complicate data analysis .

Non-Radiometric CK2 Inhibitor Screening

Employ RRRDDDSDDD in capillary electrophoresis or FRET-based assays for high-throughput screening of CK2 inhibitors without the use of radioactive isotopes . This approach is validated for determining IC50 values comparable to those obtained with traditional radiometric assays .

CK2 Substrate Recognition: Minimal Motif

Utilize RRRDDDSDDD as a minimal model substrate to investigate the fundamental determinants of CK2 substrate specificity, as its sequence contains the essential acidic cluster required for recognition but lacks additional residues that could introduce confounding interactions .

Application
Selection Property
Validation Focus
Quantitative CK2 Assays in Physiological Salt
Salt-dependent kinetic linearity
Kinetic parameter determination under defined ionic strength
Non-Radiometric CK2 Inhibitor Screening
Non-radioactive assay format compatibility (CE/FRET)
Inhibitor IC50 determination and screening without radioisotopes
CK2 Substrate Recognition: Minimal Motif
Minimal consensus phosphorylation sequence
Determinants of CK2 substrate specificity

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